2-(2,3,4-Trifluorophenyl)pyridine CAS number and physical properties
2-(2,3,4-Trifluorophenyl)pyridine CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therefore, this document will provide a combination of calculated data, predicted properties based on structurally similar compounds, and established scientific principles for its synthesis and potential applications. The insights provided are grounded in the extensive research on related trifluoromethylpyridine and fluorophenylpyridine derivatives, which have shown significant utility in various fields.[1][2][3]
Core Compound Identity
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IUPAC Name: 2-(2,3,4-Trifluorophenyl)pyridine
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Molecular Formula: C₁₁H₆F₃N
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Molecular Weight: 213.17 g/mol
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Chemical Structure:
Caption: Structure of 2-(2,3,4-Trifluorophenyl)pyridine.
Predicted Physical Properties
The following table summarizes the predicted physical properties of 2-(2,3,4-Trifluorophenyl)pyridine. These predictions are based on the known properties of structurally related compounds such as 2-(trifluoromethyl)pyridine, various fluoropyridines, and other trifluoromethylated aromatics.[4][5][6][7][8]
| Property | Predicted Value | Basis for Prediction |
| Physical State | Colorless to light yellow liquid or low-melting solid | Based on similar MW fluorinated aromatics.[4][6][9] |
| Boiling Point | ~200-220 °C | Extrapolated from related fluorinated pyridines.[6][7] |
| Melting Point | Not readily predictable; likely near room temperature | Highly dependent on crystal packing. |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | Common characteristic of similar organic compounds.[6] |
| Density | ~1.3 - 1.4 g/mL | Based on the density of related fluorinated pyridines.[4] |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most logical and widely applicable method for the synthesis of 2-(2,3,4-Trifluorophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding route to biaryl compounds. The proposed synthesis involves the coupling of a pyridine-based boronic acid or ester with a trifluorophenyl halide.
Caption: Proposed Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,3,4-trifluorophenyl)boronic acid (1.0 equivalents), 2-bromopyridine (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
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Solvent and Base Addition: Add a degassed solvent mixture, for instance, a 3:1:1 mixture of toluene, ethanol, and water. To this, add an aqueous solution of a base like sodium carbonate or potassium carbonate (2.0-3.0 equivalents).
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions, which is crucial for the stability and activity of the palladium catalyst.
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Heating: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
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Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Potential Applications in Research and Development
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[10] The pyridine moiety is a common scaffold in many approved drugs and biologically active compounds.[3]
Caption: Logical relationship of properties to applications.
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Medicinal Chemistry: As a building block, 2-(2,3,4-trifluorophenyl)pyridine could be utilized in the synthesis of novel small molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The specific trifluoro substitution pattern may offer unique interactions within protein binding pockets. Its derivatives could be investigated for applications in oncology, neuroscience, and infectious diseases.[3][10]
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Agrochemicals: Many successful herbicides, fungicides, and insecticides incorporate trifluoromethylpyridine moieties.[1][2][3] This compound could serve as a key intermediate for the development of new crop protection agents with improved efficacy and environmental profiles.
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Materials Science: Fluorinated organic compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials due to their unique electronic properties and thermal stability.
Safety and Handling
While specific toxicity data for 2-(2,3,4-trifluorophenyl)pyridine is unavailable, general precautions for handling fluorinated aromatic compounds and pyridine derivatives should be followed:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
Conclusion
2-(2,3,4-Trifluorophenyl)pyridine represents a potentially valuable, albeit currently under-characterized, building block for chemical synthesis. Its predicted properties, stemming from the combination of a pyridine ring and a trifluorinated phenyl group, make it an attractive target for researchers in drug discovery, agrochemicals, and materials science. The synthetic route proposed herein offers a reliable method for its preparation, paving the way for future investigations into its unique characteristics and applications.
References
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved March 18, 2026, from [Link]
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ResearchGate. (2026, February 3). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved March 18, 2026, from [Link]
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